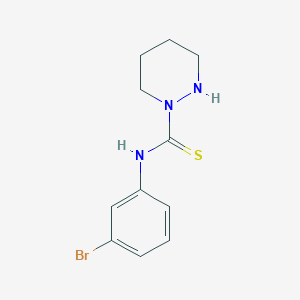![molecular formula C10H14O2S B14561318 3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol CAS No. 62255-41-8](/img/structure/B14561318.png)
3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C10H14O2S. It is characterized by the presence of a methoxyphenyl group attached to a sulfanylpropanol backbone. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-methoxythiophenol with an appropriate propanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a sulfanylpropanol derivative with a reduced methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced methoxyphenyl derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
4-Methoxyphenylthiol: Contains a thiol group instead of a sulfanylpropanol backbone, leading to distinct biological activities.
Uniqueness: 3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol is unique due to the presence of both a methoxyphenyl group and a sulfanylpropanol backbone. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
62255-41-8 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H14O2S/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
HKNTXEGGYRGKKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one](/img/structure/B14561239.png)

![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
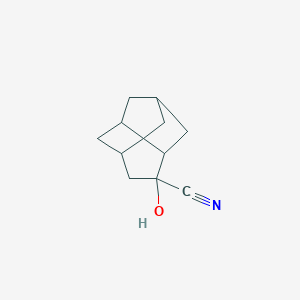
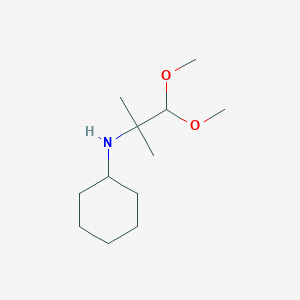
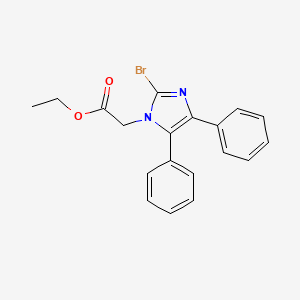
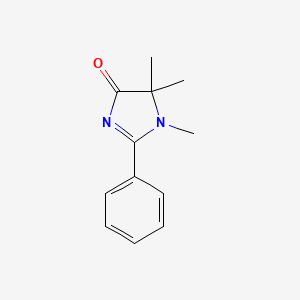

![N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14561288.png)
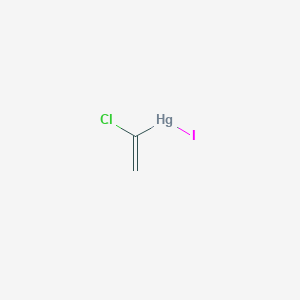
![Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14561297.png)
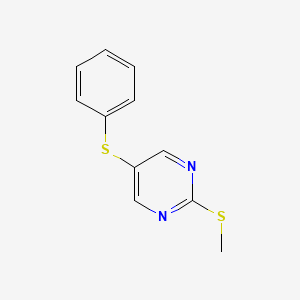
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
